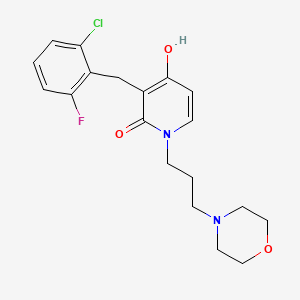

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

Overview

Description

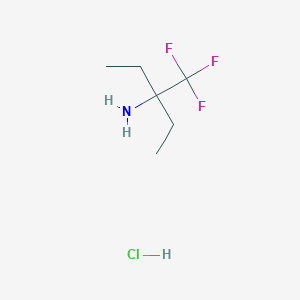

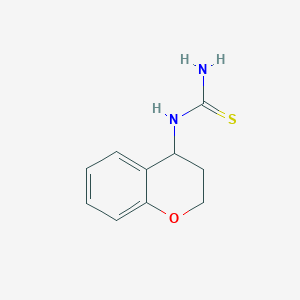

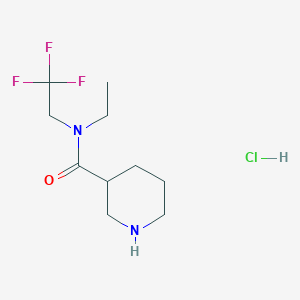

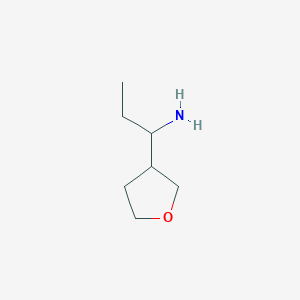

3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone, also known as CFPMP, is a small molecule developed as a potential therapeutic agent for a variety of diseases. CFPMP is of particular interest due to its unique structure, which is composed of a benzyl group, a morpholine group, and a pyridinone group. CFPMP has been studied for its ability to modulate a variety of physiological processes, including inflammation, cancer, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Structural Characterization

- Iron(III) Complex Synthesis : New tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, which include various N-aryl and N-benzyl substituents on the nitrogen atom of the pyridinone ring, have been synthesized. The structural characterization of these lipophilic complexes was achieved through EXAFS spectroscopy, demonstrating their potential for tailored ligand applications without altering chelation properties (Schlindwein et al., 2006).

Biological Activity and Receptor Interaction

- GPR39 Agonists : Kinase inhibitors were identified as novel GPR39 agonists through an unbiased small-molecule-based screening. These findings reveal an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39, highlighting the therapeutic potential of these compounds in targeting G protein–coupled receptors (Sato et al., 2016).

Molecular Synthesis and Reactivity

- Heterocycle Based Molecule Synthesis : A study focused on the synthesis, characterization, and reactivity of a new heterocycle-based molecule, emphasizing its potential in non-linear optics and as a lead compound for developing new anti-cancerous drugs. The comprehensive analysis includes NBO, MEP, global reactivity descriptors, and theoretical investigations into its stability and reactivity (Murthy et al., 2017).

Fluorescence and Sensing Applications

- Fluorophore Synthesis : A new fluorophore was synthesized, featuring a bidentate ligand directly attached to a fluorescent quinoxaline, demonstrating efficient quenching by metal complex formation. This work illustrates the potential of such compounds in developing sensors for metal ions, with a focus on iron (Fe) detection (Katoh et al., 2005).

properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN2O3/c20-16-3-1-4-17(21)14(16)13-15-18(24)5-8-23(19(15)25)7-2-6-22-9-11-26-12-10-22/h1,3-5,8,24H,2,6-7,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHOGKXGYWUECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)

![1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine](/img/structure/B1423316.png)